molecular formula C17H17ClN2S B120389 (10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride CAS No. 59474-01-0

(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride

Cat. No.: B120389
CAS No.: 59474-01-0
M. Wt: 316.8 g/mol
InChI Key: VIBMUYOXJUCEMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 146109 (hydrochloride) involves the preparation of (10-methylanthracen-9-yl)methyl carbamimidothioate hydrochloride. The synthetic route typically includes the following steps :

    Formation of the carbamimidothioate ester: This involves the reaction of 10-methylanthracene with a suitable thiocarbamoyl chloride under controlled conditions.

    Hydrochloride formation: The resulting carbamimidothioate ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

While specific industrial production methods for NSC 146109 (hydrochloride) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

NSC 146109 (hydrochloride) primarily undergoes the following types of reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, potentially altering its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of NSC 146109 (hydrochloride)

Scientific Research Applications

NSC 146109 (hydrochloride) has a wide range of scientific research applications, including but not limited to :

    Chemistry: Used as a tool compound to study the activation of p53 and its downstream effects.

    Biology: Employed in cell biology research to investigate apoptosis and cell cycle regulation.

    Medicine: Potential therapeutic agent for cancer treatment, particularly in breast cancer research.

    Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    NSC 23766: Another small-molecule inhibitor that targets the p53 pathway but has a different mechanism of action.

    Nutlin-3: A well-known MDM2 inhibitor that also activates p53 but through a different binding site.

    RITA (NSC 652287): A compound that reactivates p53 by preventing its degradation.

Uniqueness

NSC 146109 (hydrochloride) is unique due to its specific targeting of MDMX and its ability to induce apoptosis in breast cancer cells. Unlike other p53 activators, it has shown selectivity for tumor cells over normal cells, making it a promising candidate for cancer research .

Properties

IUPAC Name

(10-methylanthracen-9-yl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S.ClH/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15;/h2-9H,10H2,1H3,(H3,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBMUYOXJUCEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59474-01-0
Record name Pseudourea, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(10-Methylanthracen-9-yl)methyl carbamimidothioate hydrochloride
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